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Introduction
3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that

belongs to the group of "Good's buffers," first described by Norman Good and his colleagues in

1966.[1] Its chemical structure features a morpholine ring and a propanesulfonic acid group,

which confers favorable properties for a wide range of biological and biochemical applications.

[1][2] With a pKa of 7.20 at 25°C, MOPS is an excellent buffering agent for maintaining a

stable, near-neutral pH in many biological systems.[1][3] This technical guide provides a

comprehensive overview of the chemical properties of MOPS, detailed experimental protocols

for its use, and visual workflows to aid in experimental design.

Core Chemical and Physical Properties
MOPS is a white crystalline powder with high water solubility.[4][5] Its zwitterionic nature at

physiological pH makes it a versatile buffer for a variety of experimental conditions.[2] The key

quantitative properties of MOPS are summarized in the table below.
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Property Value References

IUPAC Name
3-(Morpholin-4-yl)propane-1-

sulfonic acid
[1]

CAS Number 1132-61-2 (free acid) [1]

Molecular Formula C₇H₁₅NO₄S [1]

Molecular Weight 209.26 g/mol [1]

pKa (at 25°C) 7.20 [1][6]

Effective Buffering pH Range 6.5 - 7.9 [3][6]

Melting Point 277-281 °C (decomposes) [5][7][8]

Appearance White crystalline powder [3][4]

Solubility in Water 500 mg/mL [6]

ΔpKa/ΔT -0.0152 [6]

Applications in Research and Development
MOPS is widely utilized in life sciences research due to its desirable characteristics, which

include:

Minimal Metal Ion Interaction: Unlike some other common buffers, MOPS shows minimal

chelation with most metal ions, making it suitable for use in solutions containing metal ions.

[4][9]

Low UV Absorbance: MOPS is essentially transparent to UV light, which is advantageous for

spectrophotometric assays.[3][10]

Biocompatibility: It is generally considered non-toxic to a wide range of cells and is frequently

used in cell culture media.[11][12]

Key application areas include:
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RNA Electrophoresis: MOPS is a standard component of running buffers for denaturing

agarose gel electrophoresis of RNA, as it helps to maintain the integrity of the RNA

molecules during separation.[10][13][14]

Protein Purification: It is used as a buffering agent in various chromatography techniques,

including affinity, ion-exchange, and size-exclusion chromatography, to maintain a stable pH

environment that preserves protein structure and function.[2][15]

Cell Culture: MOPS is incorporated into various cell culture media for bacteria, yeast, and

mammalian cells to provide stable pH control.[4][12]

Enzyme Assays: Its stable buffering capacity in the neutral pH range makes it ideal for a

variety of enzyme activity assays.[3]

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing MOPS buffer.

Denaturing RNA Agarose Gel Electrophoresis
This protocol is used for the separation of RNA molecules under denaturing conditions to

analyze their size and integrity.

Materials:

High-quality agarose

10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

37% (12.3 M) Formaldehyde (handle in a fume hood)

Nuclease-free water

RNA sample

Formaldehyde Load Dye (e.g., NorthernMax™ Formaldehyde Load Dye)

Ethidium bromide or other RNA stain
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Procedure:

Gel Preparation (1% Agarose Gel): a. In a fume hood, add 1.0 g of agarose to 72 mL of

nuclease-free water in a flask. b. Heat in a microwave until the agarose is completely

dissolved. c. Allow the solution to cool to approximately 60°C. d. Add 10 mL of 10X MOPS
buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.[1][4] e. Pour the gel into a

casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room

temperature.[6]

Sample Preparation: a. For each RNA sample, mix 1-3 µg of RNA with 3 volumes of

Formaldehyde Load Dye.[1] b. Heat the samples at 65-70°C for 5-15 minutes to denature the

RNA.[1] c. Immediately place the samples on ice to prevent renaturation.

Electrophoresis: a. Place the solidified gel in the electrophoresis tank and add 1X MOPS
running buffer until the gel is submerged by a few millimeters.[1] b. Load the denatured RNA

samples into the wells. c. Run the gel at 5-6 V/cm.[1] Monitor the migration of the dye front.

Visualization: a. If ethidium bromide was not included in the loading dye, stain the gel in a 0.5

µg/mL ethidium bromide solution for 10-20 minutes.[6] b. Destain the gel in nuclease-free

water for 10-20 minutes. c. Visualize the RNA bands on a UV transilluminator.
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Caption: Workflow for denaturing RNA agarose gel electrophoresis using MOPS buffer.
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Protein Purification using Affinity Chromatography with
MOPS Buffer
This protocol outlines a general procedure for purifying a His-tagged protein using Nickel-NTA

(Ni-NTA) affinity chromatography with MOPS-based buffers.

Materials:

E. coli cell pellet expressing a His-tagged protein

Lysis Buffer: 50 mM MOPS, 300 mM NaCl, 10 mM Imidazole, pH 8.0

Wash Buffer: 50 mM MOPS, 300 mM NaCl, 20 mM Imidazole, pH 8.0

Elution Buffer: 50 mM MOPS, 300 mM NaCl, 250 mM Imidazole, pH 8.0

Ni-NTA Agarose resin

Chromatography column

Procedure:

Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells using

sonication or a French press on ice. c. Centrifuge the lysate at >10,000 x g for 30 minutes at

4°C to pellet cell debris. d. Collect the clarified supernatant containing the soluble protein.

Column Preparation and Equilibration: a. Pack the Ni-NTA agarose resin into a

chromatography column. b. Equilibrate the column by washing with 5-10 column volumes of

Lysis Buffer.

Protein Binding: a. Load the clarified lysate onto the equilibrated column. Allow the lysate to

flow through the column by gravity or at a slow, controlled flow rate. b. Collect the flow-

through fraction for analysis.

Washing: a. Wash the column with 10-20 column volumes of Wash Buffer to remove non-

specifically bound proteins. b. Collect the wash fractions for analysis.
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Elution: a. Elute the bound His-tagged protein by applying the Elution Buffer to the column. b.

Collect the eluate in fractions. c. Monitor the protein concentration in the fractions using a

protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

Analysis: a. Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-

PAGE to assess the purity of the target protein.
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Caption: Workflow for His-tagged protein purification using MOPS-buffered solutions.
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Preparation of MOPS-Buffered Minimal Medium for E.
coli
This protocol is for preparing a defined minimal medium for the cultivation of E. coli, where

MOPS provides the primary buffering capacity.

Materials:

MOPS (free acid)

Tricine

KOH

FeSO₄·7H₂O

NH₄Cl

K₂SO₄

CaCl₂·2H₂O

MgCl₂

NaCl

Micronutrient stock solution

Carbon source (e.g., glucose)

K₂HPO₄

Procedure:

Preparation of 10X MOPS Mixture: a. In approximately 300 mL of nuclease-free water,

dissolve 83.72 g of MOPS and 7.17 g of Tricine.[13] b. Adjust the pH to 7.4 with 10 M KOH.

[13] c. Bring the total volume to 440 mL with nuclease-free water. d. Prepare a fresh 0.01 M

FeSO₄·7H₂O solution and add it to the MOPS/Tricine solution.[13] e. In the specified order,
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add the following stock solutions: 50 mL of 1.9 M NH₄Cl, 10 mL of 0.276 M K₂SO₄, 0.25 mL

of 0.02 M CaCl₂·2H₂O, 2.1 mL of 2.5 M MgCl₂, 100 mL of 5 M NaCl, and 0.2 mL of a

micronutrient stock.[13] f. Add autoclaved nuclease-free water to a final volume of 1 L. g.

Filter sterilize the 10X MOPS mixture through a 0.2 µm filter and store in aliquots at -20°C.

[13]

Preparation of Working MOPS Minimal Medium: a. To 880 mL of nuclease-free water, add

100 mL of the 10X MOPS mixture and 10 mL of 0.132 M K₂HPO₄.[13] b. Adjust the final pH

to 7.2 with 10 M NaOH.[13] c. Filter sterilize the complete medium. d. Before use, aseptically

add a sterile carbon source (e.g., 10 mL of 100X glucose stock for a final concentration of

0.1%).[13]

Conclusion
3-(N-morpholino)propanesulfonic acid is a robust and versatile zwitterionic buffer with a wide

range of applications in molecular biology, biochemistry, and cell biology. Its favorable chemical

properties, including a physiologically relevant pKa, minimal metal ion binding, and low UV

absorbance, make it an indispensable tool for researchers. The detailed protocols and

workflows provided in this guide offer a practical framework for the successful implementation

of MOPS in various experimental settings, from routine analysis to complex purification

schemes. Proper preparation and use of MOPS-based buffers are critical for ensuring the

reliability and reproducibility of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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